molecular formula C8H8N4S B160945 5-[4-(Methylthio)phenyl]-1H-tetrazole CAS No. 138689-79-9

5-[4-(Methylthio)phenyl]-1H-tetrazole

Cat. No. B160945
M. Wt: 192.24 g/mol
InChI Key: BKSCIIVDHYXBRU-UHFFFAOYSA-N
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Description

“5-[4-(Methylthio)phenyl]-1H-tetrazole” is a chemical compound with the CAS Number: 138689-79-9 . It has a molecular weight of 192.24 . The compound is solid in physical form .


Chemical Reactions Analysis

While specific chemical reactions involving “5-[4-(Methylthio)phenyl]-1H-tetrazole” are not detailed in the search results, related compounds have been involved in various reactions .


Physical And Chemical Properties Analysis

“5-[4-(Methylthio)phenyl]-1H-tetrazole” is a solid compound . It has a molecular weight of 192.24 . More specific physical and chemical properties are not provided in the search results .

Scientific Research Applications

Molecular Structure and Docking Studies

5-Substituted 1H-tetrazoles have been a subject of significant interest in scientific research due to their structural properties and potential applications. For example, studies involving molecular docking and X-ray structure determination have provided insight into the molecular structures of tetrazole derivatives, including their interaction with enzymes such as cyclooxygenase-2. These interactions are crucial for understanding the ligand-binding mechanisms and for designing inhibitors with therapeutic applications. Notable research includes the determination of the structure of 1-{4-(methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole through X-ray crystallography, highlighting the planarity of the tetrazole ring and the consistent twist from the tetrazole plane exhibited by the aryl rings at the 1- and 5-positions of the compound (Al-Hourani et al., 2015).

Chemical Synthesis and Functionalization

Tetrazoles are also explored for their synthetic utility, serving as precursors or intermediates in the synthesis of various heterocyclic compounds. The synthesis of 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazoles from 5-substituted 2-(alkynyl)tetrazoles through microwave-induced intramolecular nitrile-imine–alkyne 1,3-dipolar cycloaddition demonstrates the role of tetrazoles in facilitating cyclization reactions to produce novel heterocycles (Yoneyama et al., 2022). This method underscores the versatility of tetrazoles in synthetic organic chemistry, enabling the construction of complex molecules.

Liquid Crystal Synthesis

The development of novel liquid crystals incorporating tetrazole motifs illustrates the application of these compounds in materials science. New tetrazole derivatives exhibiting mesogenic behavior have been synthesized and characterized, revealing insights into the structure-property relationships that govern the liquid crystalline phase behavior of these materials (Tariq et al., 2013). Such studies are fundamental for advancing liquid crystal technology and for the design of new materials with tailored optical properties.

Medicinal Chemistry

In medicinal chemistry, tetrazoles are recognized for their role as bioisosteric replacements for carboxylic acids, contributing to the discovery and development of new therapeutic agents. Their inclusion in drug molecules can enhance pharmacokinetic properties, such as metabolic stability, without compromising the molecule's ability to interact with its biological target. The synthesis and pharmacological analysis of tetrazole derivatives, exploring their potential as angiotensin-converting enzyme inhibitors, anti-proliferative, and anti-inflammatory agents, exemplify the broad applicability of tetrazoles in drug discovery (Kamble et al., 2017).

properties

IUPAC Name

5-(4-methylsulfanylphenyl)-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4S/c1-13-7-4-2-6(3-5-7)8-9-11-12-10-8/h2-5H,1H3,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSCIIVDHYXBRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406415
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Methylthio)phenyl]-1H-tetrazole

CAS RN

138689-79-9
Record name 5-[4-(Methylthio)phenyl]-1H-tetrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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